3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid
Overview
Description
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This binding can lead to various changes in the cell, depending on the specific receptors involved .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the effects are diverse and depend on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenylethyl halides under basic conditions to form the indole-phenylethyl intermediate. This intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group. Finally, the benzoic acid moiety is introduced through a coupling reaction with a benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds .
Scientific Research Applications
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione: Similar structure but with a fused indole-quinone system.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is unique due to the presence of both the indole and sulfamoyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3-[[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(27)17-9-6-10-18(13-17)30(28,29)25-15-20(16-7-2-1-3-8-16)21-14-24-22-12-5-4-11-19(21)22/h1-14,20,24-25H,15H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGWMFIHPUWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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